molecular formula C18H10Cl2N2O B2694125 (2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile CAS No. 461682-68-8

(2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile

Cat. No.: B2694125
CAS No.: 461682-68-8
M. Wt: 341.19
InChI Key: IOHJDCWHJXBQFE-FMIVXFBMSA-N
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Description

(2Z)-3-[5-(2,4-Dichlorophenyl)furan-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile is a synthetic chemical compound featuring a furan core linked to dichlorophenyl and propenenitrile groups, with a pyridinyl substituent. This specific structure, particularly the (Z)-configuration around the central double bond, suggests potential as a key intermediate in organic synthesis and medicinal chemistry research. It may be of interest for developing novel small-molecule inhibitors or for studying structure-activity relationships in drug discovery campaigns. Researchers can utilize this high-purity compound to explore its potential biological activities and physicochemical properties. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-pyridin-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O/c19-13-4-6-15(16(20)10-13)18-7-5-14(23-18)9-12(11-21)17-3-1-2-8-22-17/h1-10H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHJDCWHJXBQFE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile, a compound with the molecular formula C₁₈H₁₀Cl₂N₂O, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring substituted with a dichlorophenyl group and a pyridine moiety, contributing to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₀Cl₂N₂O
Molecular Weight356.18 g/mol
SolubilitySoluble in organic solvents (e.g., DMSO)

Anticancer Properties

Recent studies have highlighted the anticancer potential of (2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through the activation of caspase pathways and mitochondrial membrane depolarization.
    • It has been reported to inhibit specific signaling pathways involved in cancer progression, such as the NF-kB pathway.
    Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in A549 cells, with an IC50 value comparable to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Preliminary results indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action :
    • The antimicrobial activity may be attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
    Research Findings : In a study assessing its antimicrobial efficacy, (2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile showed significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.

Biochemical Pathways

The compound is believed to interact with various enzymes and proteins involved in cellular metabolism. It may influence metabolic pathways by modulating enzyme activity related to detoxification processes.

  • Biochemical Analysis :
    • Studies have indicated that it can enhance the expression of phase II detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR), which are crucial for cellular defense against oxidative stress and carcinogenic agents .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The target compound is compared to three structurally related α,β-unsaturated acrylonitriles (Table 1):

Compound Core Structure Substituents (Position) Donor/Acceptor Groups
Target Compound Furan + pyridin-2-yl 5-(2,4-dichlorophenyl) (furan) Dichlorophenyl (electron-withdrawing)
(I): (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile Phenyl + pyridin-3-yl 4-(diphenylamino)phenyl (meta) Diphenylamino (electron-donating)
(II): (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-4-yl)prop-2-enenitrile Phenyl + pyridin-4-yl 4-(diphenylamino)phenyl (para) Diphenylamino (electron-donating)
(III): (2Z)-3-(9-ethyl-9H-carbazol-3-yl)-2-(pyridin-2-yl)enenitrile Carbazole + pyridin-2-yl 9-ethylcarbazole (ortho) Carbazole (electron-donating)

Key Observations:

  • Pyridine Position : The target’s pyridin-2-yl group (ortho) aligns with compound III, which exhibits distinct packing due to steric effects. In contrast, compounds I (pyridin-3-yl, meta) and II (pyridin-4-yl, para) show varied π-π interactions .
  • Substituent Electronic Effects: The 2,4-dichlorophenyl group in the target introduces strong electron-withdrawing effects, contrasting with the electron-donating diphenylamino (I, II) or carbazole (III) groups. This difference likely reduces the HOMO-LUMO gap compared to donor-acceptor analogs .

Electronic and Optical Properties

Theoretical calculations (DFT) and experimental data for analogs reveal:

  • HOMO-LUMO Gaps: Diphenylamino-substituted compounds (I, II) exhibit smaller gaps (~2.5–3.0 eV) due to donor-acceptor interactions, while carbazole derivatives (III) show moderate gaps (~3.2 eV). The target’s dichlorophenyl group may widen the gap slightly (~3.5–4.0 eV) due to reduced electron density .
  • Solvatochromism : Analogs demonstrate solvent-dependent absorbance shifts (e.g., redshift in polar solvents). The target’s dichlorophenyl-furan system may exhibit weaker solvatochromism due to reduced polarity .
  • Fluorescence: Diphenylamino analogs (I, II) show strong emission (λem ~450–500 nm), while carbazole derivatives (III) emit at longer wavelengths (~550 nm). The target’s fluorescence is likely quenched by chlorine atoms, as observed in halogenated analogs .

Molecular Packing and Interactions

  • π-π Interactions: Compounds I and II exhibit strong π-stacking (diphenylamino groups), whereas III shows weaker interactions due to carbazole’s bulkiness. The target’s dichlorophenyl group may facilitate halogen bonding or Cl···π interactions, altering packing motifs .
  • Conformational Flexibility : Compound I crystallizes in anti/syn conformers due to solvent interactions. The target’s rigid furan and dichlorophenyl groups likely restrict conformational freedom, favoring a single packing mode .

Q & A

Q. What synthetic methodologies are recommended for preparing (2Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(pyridin-2-yl)prop-2-enenitrile?

The compound can be synthesized via Knoevenagel condensation, a common method for α,β-unsaturated nitriles. Reacting 5-(2,4-dichlorophenyl)furan-2-carbaldehyde with 2-(pyridin-2-yl)acetonitrile in the presence of a base (e.g., piperidine) under reflux conditions yields the desired product. Optimization of solvent polarity (e.g., ethanol vs. DMF) and reaction time is critical to achieving high stereoselectivity for the Z-isomer .

Q. How is the Z-configuration of the double bond confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous confirmation of stereochemistry. For example, in structurally analogous enenitriles, SC-XRD revealed bond angles and torsion angles consistent with the Z-configuration, supported by C–H···N and π–π stacking interactions . Alternatively, nuclear Overhauser effect (NOE) NMR spectroscopy can differentiate E/Z isomers by analyzing spatial proximity of protons .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the pyridyl, furan, and dichlorophenyl moieties. The pyridyl protons typically resonate at δ 7.2–8.6 ppm, while furan protons appear at δ 6.5–7.5 ppm .
  • FT-IR : Confirm nitrile stretching (~2220 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions (λmax ~250–300 nm) to assess conjugation .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict NMR chemical shifts, IR frequencies, and UV-Vis spectra. Discrepancies often arise from solvent effects or crystal packing forces not accounted for in gas-phase models. For example, in related enenitriles, DFT-optimized geometries aligned with SC-XRD data only after incorporating solvent dielectric constants .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridyl ring?

Electrophilic aromatic substitution (EAS) on the pyridyl ring is hindered by electron-withdrawing nitrile and furan groups. Directed ortho-metalation (DoM) using LDA or TMP-Li at low temperatures (−78°C) enables selective functionalization. For example, lithiation at the pyridyl 3-position followed by quenching with electrophiles (e.g., DMF for formylation) has been successful in analogous systems .

Q. How do non-covalent interactions influence the compound’s supramolecular assembly?

SC-XRD studies of similar compounds reveal that C–H···N hydrogen bonds between the nitrile and pyridyl groups, along with π–π stacking of aromatic rings, drive crystal packing. These interactions can be exploited to design co-crystals for enhanced solubility or stability .

Q. What mechanistic insights explain the compound’s reactivity under photochemical conditions?

Ultraviolet irradiation induces [2+2] cycloaddition in α,β-unsaturated nitriles. Time-resolved transient absorption spectroscopy can track intermediates like triplet excited states. For example, furan-containing enenitriles exhibit prolonged triplet lifetimes (τ ~50–100 ns), facilitating dimerization or cross-reactivity with dienophiles .

Data Contradiction and Analysis

Q. How should researchers address conflicting data between NMR and X-ray crystallography?

Discrepancies often arise from dynamic processes (e.g., tautomerism) in solution versus static crystal structures. For instance, SC-XRD may show a planar nitrile group, while NMR suggests rotational flexibility. Variable-temperature NMR can detect such dynamics, and DFT molecular dynamics simulations provide complementary insights .

Q. What statistical metrics validate crystallographic data quality for this compound?

Key indicators include:

  • R factor (<0.05 for high-quality data) .
  • Data-to-parameter ratio (>10 to ensure overdetermination) .
  • Flack parameter (near 0 for correct absolute configuration) .

Biological and Material Applications

Q. What in silico approaches predict the compound’s biological target interactions?

Molecular docking (e.g., AutoDock Vina) against databases like PDB identifies potential targets. The pyridyl and dichlorophenyl groups often bind kinase ATP pockets, while the nitrile acts as a warhead for covalent inhibition. Pharmacophore modeling of similar compounds suggests affinity for tyrosine kinases .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial activity?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to enhance membrane penetration.
  • Assess bioisosteres : Replace the nitrile with a carboxylate to reduce toxicity while retaining H-bonding capacity.
    SAR data from related furan-pyridyl hybrids show MIC values <1 µg/mL against Gram-positive bacteria .

Methodological Best Practices

Q. What safety protocols are critical when handling chlorinated aromatic compounds?

  • Use glove boxes for weighing to prevent inhalation of fine particles.
  • Quench reactions with aqueous NaHSO₃ to reduce residual chlorine.
  • Follow waste disposal guidelines in for halogenated organics .

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